molecular formula C10H11BrO3 B12365759 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B12365759
M. Wt: 259.10 g/mol
InChI Key: AYCFFBWWUVUNHK-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a precursor chromene compound followed by oxidation and formylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-formylchromone: Another brominated chromene derivative with similar chemical properties.

    4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde: A non-brominated analog with comparable reactivity.

Uniqueness

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde stands out due to its specific bromine substitution, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C10H11BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h4-5,7-9H,1-3H2

InChI Key

AYCFFBWWUVUNHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)C(=O)C(=CO2)C=O

Origin of Product

United States

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